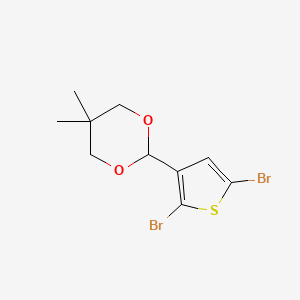![molecular formula C11H17BrSSi B12572600 Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- CAS No. 221292-39-3](/img/structure/B12572600.png)
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- is an organosilicon compound characterized by the presence of a silane group bonded to a [2-[(4-bromophenyl)thio]ethyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- typically involves the reaction of 4-bromothiophenol with an appropriate silane reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is subsequently converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Coupling Reactions: Biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials such as polymers and nanocomposites.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenylethynyl)trimethylsilane
- (4-Bromophenyl)trimethylsilane
Uniqueness
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- is unique due to the presence of both a silane group and a thioether linkage. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other similar compounds. The thioether group also provides additional functionalization opportunities, making it a versatile compound for various applications .
Propiedades
Número CAS |
221292-39-3 |
|---|---|
Fórmula molecular |
C11H17BrSSi |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanylethyl-trimethylsilane |
InChI |
InChI=1S/C11H17BrSSi/c1-14(2,3)9-8-13-11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3 |
Clave InChI |
FMOHIBUEFWWWMA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCSC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
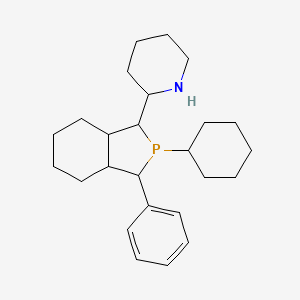
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
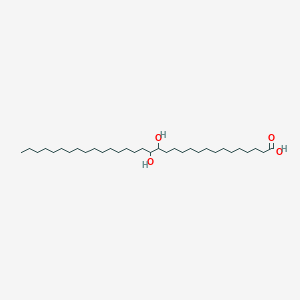
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
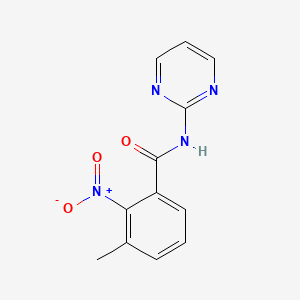
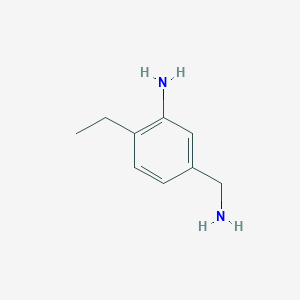
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)

